2-(4-Bromobenzyl)isoindoline-1,3-dione
Overview
Description
2-(4-Bromobenzyl)isoindoline-1,3-dione is a chemical compound belonging to the isoindoline family. It is characterized by the presence of a bromobenzyl group attached to the isoindoline-1,3-dione core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Scientific Research Applications
2-(4-Bromobenzyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
“2-(4-Bromobenzyl)isoindoline-1,3-dione” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
This compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests that it may affect the dopaminergic pathways in the brain . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.
Result of Action
One study suggests that it may have potential as a treatment for parkinsonism . In this study, a compound similar to this compound was found to reverse Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .
Action Environment
For instance, it is recommended to store the compound in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
Isoindoline derivatives have been found to interact with various enzymes and proteins .
Cellular Effects
Some studies have suggested that isoindoline derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Bromobenzyl)isoindoline-1,3-dione in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-bromobenzylamine. The reaction is carried out under reflux conditions in a suitable solvent such as toluene. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted isoindoline-1,3-dione derivatives, oxidized or reduced forms of the compound, and fused ring systems .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobutyl)isoindoline-1,3-dione: Similar structure but with a butyl group instead of a benzyl group.
2-(4-Chlorobenzyl)isoindoline-1,3-dione: Similar structure but with a chlorine atom instead of a bromine atom.
2-(4-Methylbenzyl)isoindoline-1,3-dione: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
2-(4-Bromobenzyl)isoindoline-1,3-dione is unique due to the presence of the bromobenzyl group, which imparts specific chemical and biological properties. The bromine atom enhances the compound’s reactivity and allows for the formation of various derivatives through substitution reactions. Additionally, the compound’s structure enables it to interact with specific molecular targets, making it valuable in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIUKCOEPYIPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358408 | |
Record name | 2-[(4-Bromophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153171-22-3 | |
Record name | 2-[(4-Bromophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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